N-(4-benzoylphenyl)propanamide
Description
Contextualization within Amide Chemistry and Benzophenone (B1666685) Derivatives
N-(4-benzoylphenyl)propanamide is situated at the intersection of two significant classes of organic compounds: amides and benzophenones. The amide functional group (-CONH-) is one of the most fundamental linkages in organic chemistry and biochemistry, forming the backbone of proteins and finding widespread use in materials science and pharmaceuticals. The propanamide portion of the molecule imparts specific steric and electronic properties that can influence its reactivity and intermolecular interactions.
The benzophenone core, consisting of two phenyl rings attached to a carbonyl group, is a well-established pharmacophore and a key structural motif in medicinal chemistry. rsc.org Benzophenone derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects. rsc.orgbohrium.com The benzoylphenyl group in this compound introduces a ketone moiety, which can participate in hydrogen bonding and may be susceptible to photochemical reactions, a characteristic feature of many benzophenone-containing compounds.
The combination of the amide linkage and the benzophenone scaffold in this compound creates a molecule with a distinct set of properties. The amide group's hydrogen bonding capabilities, coupled with the aromatic and carbonyl functionalities of the benzophenone unit, allow for a diverse range of potential molecular interactions. This has made it and its derivatives attractive targets for synthesis and evaluation in various research programs.
Overview of Research Trajectories for this compound and Analogues
Research involving this compound and its analogues has primarily focused on exploring their potential biological activities. The structural framework allows for systematic modifications to probe structure-activity relationships (SAR). Key areas of investigation include:
Anticancer Research: A significant portion of the research on benzophenone derivatives has been in the field of oncology. rsc.orgbohrium.com Studies have shown that certain benzophenone analogues exhibit potent cytotoxic activity against various cancer cell lines. bohrium.com For instance, fluorinated benzophenone derivatives have been synthesized and evaluated for their anti-proliferative effects against cervical and breast cancer cells. bohrium.com While specific studies on the anticancer properties of this compound are not extensively detailed in the public domain, its structural similarity to other biologically active benzophenones suggests it is a compound of interest in this area.
Antiviral Research: A notable area of investigation for benzophenone derivatives has been as inhibitors of the human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT). nih.gov Structure-activity relationship studies have indicated that interactions through the amide and benzophenone carbonyls, as well as π-orbital interactions of the benzophenone nucleus, are crucial for inhibitory activity. nih.gov This highlights the potential for this compound and its analogues to be explored as antiviral agents.
Metabolic Disorders: Derivatives of N-(2-benzoylphenyl)-L-tyrosine have been identified as potent agonists of PPARγ, a key regulator of glucose and lipid metabolism. These compounds have demonstrated significant antihyperglycemic and antihyperlipidemic activities in animal models of type 2 diabetes. This suggests a potential therapeutic application for structurally related compounds, including analogues of this compound, in the treatment of metabolic diseases.
Antimicrobial Research: Some benzoylphenyl derivatives have been investigated for their antimicrobial properties. For example, (S)-2-(3-benzoylphenyl)-N-(4-hydroxyphenethyl)-N-isopropylpropanamide has been reported to have broad-spectrum antibacterial activity, with a proposed mechanism involving the inhibition of bacterial cell wall synthesis.
The synthesis of this compound and its analogues typically involves standard amidation reactions, such as the coupling of an appropriate amine with an acyl chloride. For instance, the reaction of 4-aminobenzophenone (B72274) with propanoyl chloride would yield the target compound.
Interactive Data Table: Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C16H15NO2 | chemspider.com |
| Average Mass | 253.301 Da | chemspider.com |
| Monoisotopic Mass | 253.110279 Da | chemspider.com |
| IUPAC Name | This compound | chemspider.com |
Structure
3D Structure
Properties
Molecular Formula |
C16H15NO2 |
|---|---|
Molecular Weight |
253.29 g/mol |
IUPAC Name |
N-(4-benzoylphenyl)propanamide |
InChI |
InChI=1S/C16H15NO2/c1-2-15(18)17-14-10-8-13(9-11-14)16(19)12-6-4-3-5-7-12/h3-11H,2H2,1H3,(H,17,18) |
InChI Key |
UJZQJJHVHCFFQS-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for N 4 Benzoylphenyl Propanamide and Its Structural Analogues
Strategies for Amide Bond Formation in N-(4-benzoylphenyl)propanamide Synthesis
The creation of the amide linkage is the central transformation in the synthesis of this compound. This is typically achieved by reacting 4-aminobenzophenone (B72274), which serves as the amine component, with a source of the propanoyl group. Several strategies exist to facilitate this transformation, ranging from direct reactions with highly reactive precursors to mediated coupling reactions.
The fundamental chemistry underpinning the formation of this compound is the nucleophilic acyl substitution reaction. masterorganicchemistry.com In this mechanism, the nitrogen atom of 4-aminobenzophenone, possessing a lone pair of electrons, acts as a nucleophile. chemguide.co.uk It attacks the electrophilic carbonyl carbon of a propanoyl group source (such as propanoyl chloride). chemguide.co.ukquizlet.com
This attack leads to the formation of a transient tetrahedral intermediate. quizlet.com The reaction proceeds as the carbon-oxygen double bond of the carbonyl group temporarily breaks, with the electrons shifting to the oxygen atom. chemguide.co.uk The intermediate is unstable and quickly collapses to reform the carbonyl double bond. This reformation is accompanied by the expulsion of a leaving group (e.g., a chloride ion if propanoyl chloride is used). masterorganicchemistry.comquizlet.com A final deprotonation step, often facilitated by another molecule of the amine or a non-nucleophilic base, yields the stable amide product, this compound, and a salt byproduct. libretexts.org
To enhance the reactivity of the carbonyl group, propanoic acid is often converted into more reactive derivatives, such as acyl chlorides or anhydrides. ajchem-a.com Propanoyl chloride is a common choice for this reaction. libretexts.orgsimplestudy.com The high electrophilicity of the carbonyl carbon in propanoyl chloride, due to the electron-withdrawing nature of both the oxygen and chlorine atoms, makes it highly susceptible to nucleophilic attack by the amine. chemguide.co.uk
The reaction between propanoyl chloride and 4-aminobenzophenone is typically rapid and exothermic, often performed in a suitable solvent at controlled temperatures to manage the reaction rate. libretexts.org This method provides a direct and efficient route to this compound. savemyexams.com
Another approach involves the use of esters, such as methyl propanate, though this is generally less direct for primary amide synthesis. It can be part of a multi-step process, for instance, in the synthesis of pro-drugs from existing non-steroidal anti-inflammatory drugs (NSAIDs) where a methyl ester is first formed and then undergoes amidification. google.com
A widely used and versatile strategy for forming amide bonds directly from a carboxylic acid (propanoic acid) and an amine (4-aminobenzophenone) involves the use of coupling agents. ajchem-a.comsmolecule.comresearchgate.net These reagents activate the carboxylic acid in situ, converting the hydroxyl group into a better leaving group, thus facilitating the nucleophilic attack by the amine. researchgate.net
Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). ajchem-a.commedipol.edu.tr These are often used in combination with additives such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to improve reaction efficiency and suppress side reactions like racemization. medipol.edu.tr Another class of effective coupling agents is phosphonium (B103445) salts, such as BOP (benzotriazol-1-yloxy-tris-(dimethylamino)phosphonium hexafluorophosphate) and PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). sigmaaldrich.com
The general procedure involves mixing the carboxylic acid, amine, coupling agent, and often an additive and a non-nucleophilic base (like N,N-diisopropylethylamine, DIEA) in an inert solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF). ajchem-a.commedipol.edu.tr
Table 1: Common Coupling Agents for Amide Synthesis
| Coupling Agent | Additive/Base | Typical Solvent | Key Feature |
|---|---|---|---|
| DCC (N,N'-dicyclohexylcarbodiimide) | HOBt, DMAP | DCM, THF | Forms a urea (B33335) byproduct (DCU) that precipitates and can be filtered off. medipol.edu.truni-kiel.de |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt, NHS | DCM, DMF | The urea byproduct is water-soluble, simplifying purification. |
| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | DIEA | DMF | High efficiency, particularly for sterically hindered couplings. sigmaaldrich.com |
Utilizing Carboxylic Acid Derivatives as Precursors
Synthesis of Substituted N-(benzoylphenyl)propanamide Derivatives
The core N-(benzoylphenyl)propanamide structure can be readily modified to produce a vast library of derivatives. These modifications can involve adding substituents to the aromatic rings or using established drug molecules as a synthetic foundation.
Substituents can be introduced onto either the benzoyl ring or the N-phenyl ring of the molecule. This is typically achieved by starting with a substituted precursor. For example, to synthesize N-(2-benzoyl-4-chlorophenyl)propanamide, the starting amine would be 2-amino-5-chlorobenzophenone. The subsequent amidation reaction would proceed as previously described.
Similarly, heterocyclic rings can be incorporated. Research has shown the synthesis of N-(benzo[d]thiazol-2-yl)-2-(3-benzoylphenyl)propanamide by coupling ketoprofen (B1673614) (a 2-(3-benzoylphenyl)propanoic acid) with 2-aminobenzothiazole (B30445) using DCC as a coupling agent. mdpi.com Another study describes the synthesis of N-(4-benzoylphenyl)-2-furamide derivatives, where 4-aminobenzophenone is coupled with various substituted 2-furoyl chlorides. nih.gov These examples highlight the modularity of the synthesis, allowing for the combination of different aromatic and heterocyclic amines with various carboxylic acids.
Table 2: Examples of Synthesized Substituted N-(benzoylphenyl)propanamide Analogues
| Analogue Name | Key Starting Materials | Synthetic Method | Reference |
|---|---|---|---|
| N-(2-Benzoyl-4-chlorophenyl)propanamide | 2-Amino-5-chlorobenzophenone, Propanoyl chloride | Nucleophilic Acyl Substitution | |
| N-(benzo[d]thiazol-2-yl)-2-(3-benzoylphenyl)propanamide | 2-(3-Benzoylphenyl)propanoic acid (Ketoprofen), 2-Aminobenzothiazole | DCC Coupling | mdpi.com |
| N-(4-benzoylphenyl)-2-furamide | 4-Aminobenzophenone, 2-Furoyl chloride | Nucleophilic Acyl Substitution | nih.gov |
The benzophenone (B1666685) moiety is a recognized "privileged scaffold" in medicinal chemistry, appearing in numerous bioactive compounds. nih.gov This allows for the synthesis of novel N-(benzoylphenyl)propanamide derivatives by modifying existing drugs. A prominent example involves using non-steroidal anti-inflammatory drugs (NSAIDs) of the profen class, such as Ketoprofen, which is 2-(3-benzoylphenyl)propanoic acid. scientific-publications.net
Ketoprofen can be readily converted into a variety of amide derivatives. For instance, it has been coupled with different substituted ethylamine (B1201723) derivatives using DCC and DMAP to produce a series of (S)-2-(3-benzoylphenyl)-N-[2-(aryl/heteroaryl substituted)ethyl]propanamide derivatives. medipol.edu.tractapharmsci.com In another study, ketoprofen was coupled with various indole-containing amines to generate amide conjugates as potential inhibitors in the Hedgehog signaling pathway. nih.gov These strategies leverage the well-established biological activity of the parent drug scaffold to explore new chemical space and potential therapeutic applications. The 4-aminobenzophenone scaffold itself is a key starting point for many synthetic campaigns targeting various biological activities. nih.gov
Introduction of Aromatic and Heterocyclic Substituents
Optimization of Reaction Conditions and Purification Techniques
The successful synthesis of this compound and its structural analogues hinges on the careful optimization of reaction parameters and the application of effective purification methods. Key factors that influence the yield and purity of the final product include the choice of solvent, reaction temperature, and the purification strategy employed.
Solvent Selection and Temperature Control
The selection of an appropriate solvent is critical in organic synthesis as it can significantly influence reaction rates, mechanisms, and the formation of byproducts. numberanalytics.com The polarity, boiling point, and inertness of the solvent are primary considerations. numberanalytics.com For the synthesis of propanamides, solvents like dichloromethane (DCM), tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), and ethanol (B145695) are commonly utilized. The choice often depends on the specific reaction pathway, such as whether it's a direct amidation or a reductive amination approach. For instance, dichloromethane is favored for its inertness and ability to stabilize intermediates during acylation reactions.
Temperature control is equally crucial for minimizing side reactions and preventing the degradation of reactants or products. In many amidation reactions, maintaining a low temperature (e.g., 0–5°C) during the initial stages, particularly during the addition of reactive reagents like acid chlorides, can prevent over-acylation and other undesirable side reactions. Conversely, some reaction steps may require elevated temperatures to proceed at a reasonable rate; for example, direct amidation catalyzed by borate (B1201080) esters may be heated to around 80°C, while other conditions might require temperatures up to 150°C to achieve a significant increase in amide yield. researchgate.net The optimization of temperature is often a balance between reaction rate and selectivity.
| Parameter | Optimal Range/Condition | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Reaction Temperature (Acylation) | 0–5°C | Minimizes side reactions like over-acylation. | |
| Reaction Temperature (Carbodiimide Coupling) | 20–40°C | Facilitates amide bond formation while suppressing racemization. | |
| Reaction Temperature (Solvent-Free) | Increase to 150°C | Can significantly increase amide yield (e.g., from 3% to 32%). | researchgate.net |
| Solvent (Acylation) | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Inertness and ability to stabilize intermediates. | |
| Solvent (Carbodiimide Coupling) | Dimethylformamide (DMF) or Dichloromethane (DCM) | Common solvents for carbodiimide-mediated coupling. | |
| Solvent (Reductive Amination) | Ethanol | Commonly used for imine formation and reduction steps. | |
| Solvent Ratio (Example) | CH₂Cl₂/MeOH 9.5:0.5 | Reduces byproduct formation in specific syntheses. |
Chromatographic and Crystallization Purification Strategies
Following the synthesis, the crude product containing this compound or its analogues must be purified to remove unreacted starting materials, catalysts, and byproducts. emu.edu.tr The two most prevalent and effective purification techniques for these types of solid organic compounds are column chromatography and crystallization. emu.edu.tr
Column Chromatography is a versatile technique used to separate compounds based on their differential adsorption onto a stationary phase. For the purification of propanamide derivatives, silica (B1680970) gel is a commonly used stationary phase. The crude product is loaded onto the column and eluted with a solvent system, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. nih.gov By gradually increasing the polarity of the eluent (a gradient elution), compounds with different polarities can be separated effectively. nih.gov The purity of the collected fractions is often monitored using thin-layer chromatography (TLC). emu.edu.tr
Crystallization is a highly selective purification method for solid compounds, which relies on the differences in solubility between the desired compound and impurities in a given solvent. emu.edu.trnih.gov The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. emu.edu.tr The crude product is dissolved in a minimal amount of the hot solvent to form a saturated solution, which is then allowed to cool slowly. As the solution cools, the solubility of the desired compound decreases, leading to the formation of crystals, while impurities tend to remain in the solution (the mother liquor). emu.edu.tr The purified crystals are then collected by filtration. Common crystallization solvents for amide derivatives include ethanol-water or 1,4-dioxane-water mixtures. medipol.edu.tr
| Technique | Stationary/Mobile Phase or Solvent | Key Considerations | Reference |
|---|---|---|---|
| Column Chromatography | Stationary Phase: Silica Gel; Mobile Phase: Hexane/Ethyl Acetate Gradient | Effective for separating compounds with different polarities. Gradient elution often provides better separation. | nih.gov |
| Flash Chromatography | Silica Gel (e.g., Biotage SP4) with Hexane/Ethyl Acetate Gradient | A faster version of column chromatography, often used for routine purification. | nih.gov |
| Crystallization | Solvents: 1,4-Dioxane-water, Ethanol-water | Choice of solvent is crucial; the compound should have high solubility in hot solvent and low solubility in cold solvent. | medipol.edu.tr |
| Filtration and Washing | Solvents: Diethyl ether, NaHCO₃ solution | Used for initial workup to remove certain impurities and after crystallization to wash the collected product. | medipol.edu.tr |
Catalytic Approaches in this compound Synthesis
The use of catalysts is a cornerstone of modern organic synthesis, offering pathways to reactions that are more efficient, selective, and environmentally benign. nih.gov In the synthesis of this compound and its derivatives, various catalytic approaches can be employed to facilitate the crucial amide bond formation or other key steps.
One approach involves the use of coupling agents, which are often used in catalytic amounts alongside other reagents. For instance, carbodiimides like N,N′-dicyclohexylcarbodiimide (DCC) are used to activate the carboxylic acid, and additives such as N-hydroxysuccinimide (NHS) or 4-(dimethylaminopyridine) (DMAP) can act as catalysts to improve yields and suppress side reactions like racemization. medipol.edu.tr
More direct catalytic methods have also been developed. Borate catalysts, such as tris(perfluoroalkoxy)borates, have shown promise in facilitating the direct amidation of carboxylic acids and amines under mild heating, offering a route that can simplify purification by avoiding aqueous extractions.
For the synthesis of certain analogues, catalytic reductive amination is a valuable strategy. rsc.org This involves the reaction of a carbonyl compound with an amine to form an imine, which is then reduced to the corresponding amine. This process is often catalyzed by transition metals. rsc.org Furthermore, copper salts have been utilized to catalyze the synthesis of urea derivatives from isocyanides and O-benzoyl hydroxylamines, a reaction type that shares mechanistic features with amide synthesis. nih.gov In the synthesis of complex heterocyclic structures incorporating a benzoylphenyl moiety, metal catalysts like Ni(II) complexes and Zn(ClO₄)₂ have been used to direct stereoselectivity and promote cyclization reactions. mdpi.commdpi.com
| Catalyst/System | Reaction Type | Key Features | Reference |
|---|---|---|---|
| DMAP (4-dimethylaminopyridine) | Amidation (with DCC) | Enhances nucleophilic attack efficiency in coupling reactions. | medipol.edu.tr |
| NHS or HOBt | Carbodiimide-mediated coupling | Used as additives to improve yields and suppress racemization. | |
| Borate Esters (e.g., B(OCH₂CF₃)₃) | Direct Amidation | Allows for direct reaction of carboxylic acids and amines with simplified workup. | |
| Copper Acetate (CuOAc) | Urea Synthesis from Isocyanides | Catalyzes the formation of C-N bonds in the presence of a base. | nih.gov |
| Ni(II) Complexes | Asymmetric Synthesis | Used with chiral ligands to induce stereoselectivity. | mdpi.com |
| Zn(ClO₄)₂ | Amination-Annulation | Catalyzes pyrrole (B145914) ring formation in the synthesis of complex heterocycles. | mdpi.com |
Advanced Spectroscopic and Crystallographic Elucidation of N 4 Benzoylphenyl Propanamide Molecular Architecture
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds like N-(4-benzoylphenyl)propanamide. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the chemical environment of each atom can be constructed.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The chemical shifts (δ) are influenced by the electronic environment, with electronegative atoms like oxygen and nitrogen causing a downfield shift (to a higher ppm value) for nearby protons. libretexts.org
The aromatic region of the spectrum is expected to be the most complex, showing signals for the nine protons distributed across the two phenyl rings. The protons on the phenyl ring attached to the nitrogen atom (the "anilide" part) are chemically distinct from the protons on the terminal phenyl ring of the benzoyl group. Due to the influence of the amide and carbonyl substituents, these protons would likely appear as a series of multiplets in the range of δ 7.0–8.0 ppm. oregonstate.edu
The ethyl group of the propanamide moiety would give rise to two distinct signals. The methylene (B1212753) protons (–CH₂–) adjacent to the carbonyl group are expected to appear as a quartet at approximately δ 2.2–2.5 ppm. oregonstate.edu The terminal methyl protons (–CH₃) would resonate further upfield as a triplet around δ 1.1–1.3 ppm. libretexts.org The single proton of the amide group (N-H) typically appears as a broad singlet at a variable, downfield position, often between δ 8.0-9.0 ppm, with its exact shift being sensitive to solvent, concentration, and temperature. researchgate.net
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| Amide (N-H) | 8.0 - 9.0 | Broad Singlet |
| Aromatic (Ar-H) | 7.0 - 8.0 | Multiplet |
| Methylene (-CH₂-) | 2.2 - 2.5 | Quartet |
| Methyl (-CH₃) | 1.1 - 1.3 | Triplet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
In ¹³C NMR spectroscopy, each unique carbon atom in this compound gives a distinct signal, spread over a much wider chemical shift range (0-220 ppm) than in ¹H NMR. oregonstate.edu This typically allows for the clear resolution of all carbon signals.
The two carbonyl carbons are the most deshielded and appear furthest downfield. The benzoyl ketone carbonyl (C=O) is expected in the δ 190–200 ppm region, while the amide carbonyl (N-C=O) appears slightly upfield, around δ 170–175 ppm. organicchemistrydata.org The aromatic carbons resonate in the δ 120–140 ppm range, with the carbon atom attached to the nitrogen (C-N) and the carbon to which the benzoyl group is attached (C-C=O) showing distinct shifts due to substituent effects. Carbons within the aromatic rings that are not directly attached to a substituent will have varying shifts based on their position. organicchemistrydata.org
For the aliphatic propanamide side chain, the methylene carbon (–CH₂–) is expected around δ 30–40 ppm, and the terminal methyl carbon (–CH₃) would be found in the upfield region, typically below δ 20 ppm. rsc.org
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Environment | Predicted Chemical Shift (δ, ppm) |
| Ketone Carbonyl (-C=O) | 190 - 200 |
| Amide Carbonyl (-NHC=O) | 170 - 175 |
| Aromatic Carbons (Ar-C) | 120 - 140 |
| Methylene Carbon (-CH₂-) | 30 - 40 |
| Methyl Carbon (-CH₃) | < 20 |
Advanced NMR Techniques for Stereochemical and Conformational Studies (e.g., GIAO Method)
When experimental data is ambiguous or for validation purposes, computational methods are employed to predict NMR spectra. The Gauge-Invariant Atomic Orbital (GIAO) method is a prominent quantum chemical approach used for calculating NMR chemical shifts with high accuracy. stackexchange.comjoaquinbarroso.com This method involves computing the magnetic shielding tensors for each nucleus in the molecule. researchgate.net
By optimizing the molecular geometry using a suitable level of theory (e.g., Density Functional Theory, DFT) and then performing a GIAO calculation, theoretical chemical shifts can be obtained. stackexchange.com These predicted values are often scaled against a reference compound like tetramethylsilane (B1202638) (TMS) to yield results that correlate strongly with experimental spectra. joaquinbarroso.com Such calculations are invaluable for confirming the assignment of complex signals in the aromatic region and for studying the effects of molecular conformation on the chemical shifts of this compound. joaquinbarroso.com
Vibrational Spectroscopy Applications
Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational modes of a molecule. These methods are highly sensitive to the presence of specific functional groups, making them crucial for structural confirmation.
Fourier Transform Infrared (FT-IR) Spectroscopy Analysis
The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the stretching and bending vibrations of its functional groups. vscht.cz
A key feature is the N-H stretching vibration of the secondary amide, which is expected as a sharp to medium band around 3300 cm⁻¹. The spectrum will be dominated by two strong absorption bands in the carbonyl region. The benzoyl ketone C=O stretch typically appears at a higher wavenumber, around 1690-1710 cm⁻¹, while the amide I band (primarily C=O stretch) is found at a lower frequency, generally between 1650–1680 cm⁻¹. libretexts.org
Table 3: Predicted FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Amide (N-H) | Stretch | ~3300 | Medium |
| Ketone (C=O) | Stretch | 1690 - 1710 | Strong |
| Amide (C=O) | Stretch (Amide I) | 1650 - 1680 | Strong |
| Aromatic (C=C) | Stretch | 1600 - 1450 | Medium-Variable |
| Aromatic (C-H) | Stretch | >3000 | Medium-Weak |
| Aliphatic (C-H) | Stretch | <3000 | Medium |
Fourier Transform Raman (FT-Raman) Spectroscopy Investigation
FT-Raman spectroscopy provides complementary information to FT-IR. The theory of Raman scattering indicates that the phenomenon results from quantized vibrational changes similar to those in IR absorption. organicchemistrydata.org However, the selection rules differ: IR spectroscopy is sensitive to changes in the dipole moment, whereas Raman spectroscopy is sensitive to changes in the polarizability of a bond. organicchemistrydata.org
For this compound, FT-Raman spectroscopy is expected to show strong signals for the symmetric and relatively non-polar bonds. Therefore, the C=C stretching vibrations of the aromatic rings would produce very intense Raman bands. thermofisher.com The C=O stretching vibrations of both the ketone and amide groups are also Raman active and would be clearly visible. nih.gov In contrast to IR spectroscopy, the N-H bond often yields a weaker Raman signal. Water is a very weak Raman scatterer, making FT-Raman particularly useful for analyzing samples in aqueous media or those containing moisture, without overwhelming interference. thermofisher.com The combination of FT-IR and FT-Raman provides a more complete picture of the vibrational characteristics of the molecule, aiding in a definitive structural elucidation.
Mass Spectrometry for Molecular Confirmation and Purity Assessment
Mass spectrometry is a powerful analytical technique utilized for the precise determination of molecular weight and elemental composition, serving as a cornerstone for the structural elucidation and purity verification of synthesized compounds. In the analysis of this compound, various mass spectrometric methods are employed to confirm its molecular identity and assess sample purity.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool that provides highly accurate mass measurements, often to within a few parts per million (ppm) of the theoretical value. chromatographyonline.com This precision allows for the unambiguous determination of a compound's elemental formula. researchgate.net For this compound, with a molecular formula of C16H15NO2, the theoretical monoisotopic mass is calculated to be 253.110279 Da. chemspider.com
An HRMS analysis would be expected to yield an experimental mass that closely matches this calculated value. The high resolving power of HRMS instrumentation distinguishes between ions of very similar mass-to-charge ratios (m/z), which might appear as a single peak in lower-resolution instruments. chromatographyonline.comresearchgate.net This capability is crucial for confirming the presence of all expected atoms (carbon, hydrogen, nitrogen, and oxygen) in their correct numbers and for differentiating the target molecule from potential impurities with the same nominal mass but different elemental compositions.
Table 1: HRMS Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C16H15NO2 | chemspider.com |
| Calculated Monoisotopic Mass | 253.110279 Da | chemspider.com |
| Expected Ion (e.g., [M+H]⁺) | 254.117558 Da |
Electrospray Ionization (ESI) Mass Spectrometry
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules without causing significant fragmentation. libretexts.org In this method, a solution of the analyte is sprayed through a highly charged needle, creating a fine mist of charged droplets. nih.gov As the solvent evaporates, gas-phase ions are produced, which are then directed into the mass analyzer. libretexts.orgnih.gov
For this compound, ESI mass spectrometry, typically in positive ion mode, is expected to prominently show the protonated molecular ion, [M+H]⁺, at an m/z value corresponding to its molecular weight plus the mass of a proton (approximately 254.118). The observation of this ion confirms the molecular weight of the compound. ESI is often coupled with liquid chromatography (LC-ESI-MS), a technique that separates components of a mixture before they enter the mass spectrometer, allowing for both quantification and identification of the target compound in complex samples. creative-biolabs.com
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. thermofisher.com This technique is optimal for compounds that are volatile and thermally stable enough to be vaporized without decomposition. thermofisher.com The sample is injected into the gas chromatograph, where it is vaporized and separated into its components based on their boiling points and interactions with the stationary phase of the GC column. thermofisher.com
Upon elution from the GC column, the separated components enter the mass spectrometer, where they are typically ionized by Electron Impact (EI). EI is a hard ionization technique that bombards the molecules with high-energy electrons, causing them to fragment in a reproducible manner. scholarsresearchlibrary.com The resulting mass spectrum displays a pattern of fragment ions that serves as a "molecular fingerprint," which can be compared against spectral libraries for identification. For this compound, characteristic fragments would be expected from the cleavage of the amide bond and the benzoylphenyl moiety. For instance, fragmentation of the related compound ketoprofen (B1673614), which contains a benzoylphenyl group, yields characteristic peaks at m/z 209, 105, and 77. medipol.edu.tr
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing insights into its electronic structure. The absorption of photons promotes electrons from a ground state to a higher energy excited state. The specific wavelengths at which a molecule absorbs light are characteristic of the types of electronic transitions occurring within its chromophores.
For this compound, the presence of two phenyl rings and two carbonyl groups (one ketone and one amide) constitutes a significant chromophoric system. Analysis of structurally similar compounds allows for the prediction of its spectral characteristics. A related compound, (S)-2-(3-Benzoylphenyl)-N-(4-hydroxyphenethyl)-N-isopropylpropanamide, exhibits strong absorption maxima (λmax) at 254 nm and a weaker band around 300 nm. These absorptions are attributed to π→π* transitions within the aromatic rings and n→π* transitions associated with the carbonyl groups. researchgate.net It is anticipated that this compound would display a similar UV-Vis absorption profile.
Table 2: Expected UV-Vis Absorption Maxima for this compound
| Absorption Maximum (λmax) | Electronic Transition Type | Associated Chromophore |
|---|---|---|
| ~254 nm | π→π* | Benzoyl and Phenyl Rings |
X-ray Diffraction Analysis of this compound and Related Crystalline Forms
X-ray diffraction (XRD) on single crystals is the definitive method for elucidating the three-dimensional atomic arrangement of a molecule in the solid state. americanpharmaceuticalreview.com This technique provides precise measurements of bond lengths, bond angles, and torsion angles, which together define the molecule's conformation. The resulting crystal structure also reveals intermolecular interactions, such as hydrogen bonding, that dictate how the molecules are packed within the crystal lattice. researchgate.net
Molecular Conformation and Torsion Angle Determination
The molecular architecture of this compound is defined by the spatial relationship between its constituent parts: the propanamide group and the two phenyl rings. X-ray crystallographic studies of related benzoylphenyl and N-phenylamide compounds provide a basis for predicting the likely conformation.
A key structural feature is the dihedral (torsion) angle between the two phenyl rings of the benzophenone (B1666685) moiety. In related structures, this angle is typically non-zero to minimize steric hindrance, with reported values such as 10.6° in N-(2-Benzoyl-4-chlorophenyl)propanamide. The amide group itself is generally planar or near-planar. The conformation is further stabilized by intermolecular hydrogen bonds, commonly observed as N—H···O interactions between the amide groups of adjacent molecules, forming chains or other motifs within the crystal. researchgate.net
Table 3: Representative Torsion Angles in Related Crystalline Structures
| Compound | Torsion Angle Description | Value (°) | Reference |
|---|---|---|---|
| N-(2-Benzoyl-4-chlorophenyl)propanamide | Dihedral angle between benzoyl and chlorophenyl rings | 10.6 |
Crystal Packing and Intermolecular Hydrogen Bonding Networks
A comprehensive search of publicly available scientific literature and crystallographic databases did not yield specific experimental data on the crystal packing and intermolecular hydrogen bonding networks for the compound this compound. While the molecular formula (C16H15NO2) and average mass (253.301 g/mol ) are established, detailed single-crystal X-ray diffraction analysis, which is essential for elucidating the three-dimensional arrangement of molecules in the solid state, is not available in the public domain. chemspider.com
Therefore, a definitive description of the crystal system, space group, unit cell dimensions, and the specific intermolecular interactions, such as hydrogen bonds, for this compound cannot be provided at this time.
For context, crystallographic studies of structurally related benzophenone and propanamide derivatives reveal common hydrogen bonding motifs. Typically, the amide group (–NH–C=O) is a primary site for hydrogen bonding, where the amide proton (N–H) acts as a hydrogen bond donor and the carbonyl oxygen (C=O) acts as an acceptor. This often leads to the formation of one-dimensional chains or two-dimensional networks of molecules within the crystal lattice. For instance, in related amide structures, molecules are often linked into chains by N—H···O hydrogen bonds. iucr.org
In derivatives with additional functional groups, such as hydroxyl or other amide moieties, more complex three-dimensional hydrogen-bonding networks can arise, significantly influencing the crystal's stability and physical properties. tjpr.org The presence of the benzoyl group's carbonyl oxygen in this compound provides an additional potential hydrogen bond acceptor site, which could lead to more intricate packing arrangements compared to simpler acetanilides. However, without experimental data, any discussion of the specific hydrogen bonding patterns in this compound remains speculative.
Further research, specifically the successful crystallization of this compound and its analysis by single-crystal X-ray diffraction, would be required to generate the data necessary for a complete and accurate description of its molecular architecture in the solid state.
Computational Chemistry and in Silico Investigations of N 4 Benzoylphenyl Propanamide
Quantum Chemical Calculations for Electronic and Molecular Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Through methods like Density Functional Theory (DFT), a detailed picture of the molecule's geometry, vibrational modes, and electronic distribution can be constructed.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.gov It is a powerful tool for predicting the optimized geometry and vibrational frequencies of molecules. nih.gov DFT calculations, often using the B3LYP functional, can determine bond lengths, bond angles, and dihedral angles of the most stable conformation of a molecule. nih.gov
Vibrational frequency analysis, also performed using DFT, helps in assigning the bands observed in experimental infrared (IR) and Raman spectra. nih.gov The calculated frequencies are often scaled to better match experimental values, accounting for anharmonicity and other factors. mdpi.comnih.gov A comparison of experimental and calculated vibrational frequencies for related compounds shows good agreement, validating the computational model. researchgate.netosti.gov
Table 1: Representative Vibrational Frequencies for Related Amide Compounds
| Functional Group | Experimental Wavenumber (cm⁻¹) | Calculated Wavenumber (cm⁻¹) | Vibrational Mode |
|---|---|---|---|
| Amide N-H | 3300–3400 | --- | Stretching |
| Amide C=O | 1650–1680 | --- | Stretching |
| Benzoyl C=O | 1690–1710 | --- | Stretching |
| Aromatic C=C | 1400-1600 | 1424-1446 | Stretching nih.gov |
Data is representative for similar compounds; specific data for N-(4-benzoylphenyl)propanamide is not available in the provided search results.
The Atoms in Molecules (AIM) theory provides a method for analyzing the electron density to characterize chemical bonds. This analysis can reveal the nature of intramolecular interactions, such as hydrogen bonds, which can be crucial for the molecule's conformation and stability. For instance, in a related compound, AIM analysis could be used to identify and characterize intramolecular hydrogen bonding between a phenolic -OH and an amide N-H, which stabilizes a specific conformation.
Mulliken population analysis is a method for estimating the partial atomic charges in a molecule, providing insight into the charge distribution and identifying electrophilic and nucleophilic sites. nih.gov This information is valuable for understanding a molecule's reactivity. The molecular electrostatic potential (MEP) map, which can be generated from these calculations, visually represents the charge distribution, with negative potential sites typically located around electronegative atoms and positive potential sites around hydrogen atoms. researchgate.net
Thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy can also be estimated through computational methods. These parameters are important for understanding the stability and reactivity of the compound under different conditions.
Atom in Molecules (AIM) Topological Analysis for Bonding Characteristics
Molecular Docking Simulations for Protein-Ligand Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ajchem-a.com It is widely used in drug design to predict how a ligand, such as this compound, might interact with a protein target. ajchem-a.com
Molecular docking simulations can predict the binding affinity, often expressed as a binding energy (in kcal/mol), which indicates the strength of the interaction between the ligand and the protein. A more negative binding energy suggests a more stable complex. The simulations also reveal the binding mode, which is the specific orientation and conformation of the ligand within the protein's binding site.
A study on ketoprofen (B1673614) amides, which are structurally related to this compound, investigated their binding to the cyclooxygenase-2 (COX-2) enzyme. For example, 2-(3-benzoylphenyl)-N-propylpropanamide, an isomer of the title compound, was found to have a binding affinity of -8.283 kcal/mol with the COX-2 protein (PDB ID: 3Q7D).
Table 2: Predicted Binding Affinities of Related Compounds with COX-2 (PDB: 3Q7D)
| Compound | Binding Affinity (kcal/mol) |
|---|---|
| 2-(3-benzoylphenyl)-N-propylpropanamide | -8.283 |
| 2-(3-benzoylphenyl)-N,N-diethylpropanamide | -7.917 |
| 2-(3-benzoylphenyl)-N-benzylpropanamide | -9.624 |
This data is for isomers and derivatives of this compound.
A crucial aspect of molecular docking analysis is the identification of the specific intermolecular interactions that stabilize the protein-ligand complex. These interactions can include hydrogen bonds, hydrophobic interactions (such as pi-pi stacking and pi-alkyl interactions), and van der Waals forces.
In the docking study of 2-(3-benzoylphenyl)-N-propylpropanamide with COX-2, the following interactions were observed:
Hydrogen Bonds: with the amino acid residue Arg-120.
Pi-Alkyl Interactions: with Tyr-355 and Leu-531.
Alkyl Interactions: with Leu-93 and Val-349.
Pi-Sigma Interactions: with Ala-527 and Val-349.
Pi-Pi T-shaped Interactions: with Tyr-385 and Trp-387.
Pi-Sulfur Interaction: with Met-522.
These detailed interaction maps are vital for understanding the basis of molecular recognition and for guiding the design of new, more potent inhibitors.
Table 3: Intermolecular Interactions of 2-(3-benzoylphenyl)-N-propylpropanamide with COX-2
| Interaction Type | Interacting Residues |
|---|---|
| Hydrogen Bond | Arg-120 |
| Pi-Alkyl | Tyr-355, Leu-531 |
| Alkyl | Leu-93, Val-349 |
| Pi-Sigma | Ala-527, Val-349 |
| Pi-Pi T-shaped | Tyr-385, Trp-387 |
Identification of Key Amino Acid Residues within Active Sites (e.g., Cyclooxygenase-2)
Computational docking simulations are instrumental in elucidating the binding interactions between a ligand, such as this compound, and its potential protein targets. For compounds with anti-inflammatory potential, a primary target of interest is Cyclooxygenase-2 (COX-2), an enzyme pivotal in the prostaglandin (B15479496) synthesis pathway. researchgate.net The COX-2 active site is a long, hydrophobic channel that extends from the membrane-binding domain into the enzyme's catalytic core. nih.gov Understanding the specific interactions within this pocket is crucial for predicting a compound's inhibitory activity.
The active site of COX-2 is characterized by a larger and more accessible channel compared to its isoform, COX-1, which accounts for the possibility of designing selective inhibitors. researchgate.netnih.gov This size difference is primarily due to the substitution of key amino acids; for instance, isoleucine at position 523 in COX-1 is replaced by a smaller valine residue in COX-2. researchgate.netproteopedia.org This substitution, along with others, creates an accessible side pocket that can accommodate the bulky side groups of selective inhibitors. proteopedia.org
Molecular docking studies on compounds structurally related to this compound, such as ketoprofen amides, have identified several key amino acid residues within the COX-2 active site (PDB ID: 3Q7D) that are critical for binding. These interactions are predominantly hydrogen bonds and hydrophobic interactions.
Key Interacting Residues in the COX-2 Active Site:
Arginine (Arg-120): This residue, located at the entrance of the active site, is frequently involved in forming strong hydrogen bonds with the carboxyl or amide groups of inhibitors. This interaction is often crucial for anchoring the ligand in the correct orientation for further binding.
Tyrosine (Tyr-355 and Tyr-385): These residues are key components of the hydrophobic channel. d-nb.info They can form pi-pi stacking or pi-alkyl interactions with the aromatic rings (the benzoyl and phenyl groups) of the ligand, contributing significantly to the stability of the ligand-enzyme complex. Tyr-385 is also implicated in the catalytic activity of the enzyme. proteopedia.org
Serine (Ser-530): This residue is located in the middle of the channel and is famous for being the site of irreversible acetylation by aspirin. nih.gov For non-covalent inhibitors, it can form hydrogen bonds that help stabilize the binding. d-nb.info
Valine (Val-523), Alanine (Ala-527), and Leucine (Leu-531): These and other hydrophobic residues line the main channel and the selective side pocket, forming van der Waals and hydrophobic interactions with the non-polar parts of the ligand. d-nb.info
For a molecule like this compound, it is predicted that the propanamide group would interact with polar residues like Arg-120, while the benzoylphenyl moiety would fit into the hydrophobic channel, establishing stabilizing interactions with residues such as Tyr-355, Tyr-385, and Val-523. The specific geometry and binding energy of these interactions determine the compound's potential as a COX-2 inhibitor.
Table 1: Key Amino Acid Residues in the COX-2 Active Site and Their Potential Interactions
| Amino Acid Residue | Location/Role | Potential Interaction Type | Interacting Ligand Moiety |
|---|---|---|---|
| Arg-120 | Entrance of the active site | Hydrogen Bonding, Pi-Cation | Amide group |
| Tyr-355 | Hydrophobic channel | Pi-Pi Stacking, Pi-Alkyl | Phenyl, Benzoyl rings |
| Tyr-385 | Hydrophobic channel, Catalytic | Pi-Pi T-shaped | Phenyl, Benzoyl rings |
| Ser-530 | Mid-channel | Hydrogen Bonding | Amide group |
| Val-523 | Side pocket | Hydrophobic | Alkyl/Aromatic groups |
| Ala-527 | Hydrophobic channel | Hydrophobic, Pi-Sigma | Alkyl/Aromatic groups |
In Silico ADMET Profiling for Pharmacokinetic and Research Feasibility Assessment
Before a compound can be considered for further development, an early assessment of its pharmacokinetic properties is essential. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling provides a rapid and cost-effective method to predict these properties computationally. researchgate.netmdpi.com This analysis helps to identify potential liabilities, allowing researchers to prioritize compounds with more favorable drug-like characteristics.
For this compound, various ADMET parameters can be predicted using a range of computational models, many of which are based on quantitative structure-activity relationships (QSAR). mdpi.com These predictions are based on the compound's physicochemical properties, such as molecular weight, lipophilicity (logP), and topological polar surface area (TPSA).
Key ADMET Parameters and Predictions:
Absorption: Human intestinal absorption (HIA) is a critical parameter for oral bioavailability. Models predict that compounds with good solubility and permeability, often guided by Lipinski's Rule of Five, will have high HIA. mdpi.com For related benzoyl-containing compounds, good absorption has been predicted. mdpi.comrsc.org
Distribution: This parameter describes how a compound spreads throughout the body's tissues. Key predictions include plasma protein binding (PPB) and blood-brain barrier (BBB) penetration. High PPB can limit the amount of free drug available to act on its target. BBB penetration is crucial for compounds targeting the central nervous system (CNS). mdpi.com
Metabolism: In silico tools can predict the primary sites of metabolism by cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4). Identifying potential drug-drug interactions through CYP inhibition is a key part of this assessment. mdpi.com
Excretion: While less commonly predicted with high accuracy in silico, models can provide estimates of a compound's clearance route.
Toxicity: A wide range of toxicity endpoints can be predicted, including mutagenicity (Ames test), carcinogenicity, and cardiotoxicity (hERG inhibition). Early identification of potential toxicity is vital for research feasibility. researchgate.net
Table 2: Predicted In Silico ADMET Profile for a Representative Benzoylphenyl Propanamide Structure
| ADMET Parameter | Predicted Property/Outcome | Significance in Research |
|---|---|---|
| Human Intestinal Absorption (HIA) | High | Indicates good potential for oral bioavailability. |
| Blood-Brain Barrier (BBB) Penetration | Predicted to be non-penetrant | Suggests lower potential for CNS side effects; suitable for peripheral targets. |
| CYP2D6 Inhibition | Predicted to be a non-inhibitor | Lower risk of drug-drug interactions involving this metabolic pathway. mdpi.com |
| Ames Mutagenicity | Non-mutagenic | Indicates a lower likelihood of causing DNA mutations. |
| hERG Inhibition | Low risk | Suggests a lower potential for drug-induced cardiotoxicity. |
| Drug-Likeness | Passes Lipinski's and Veber's rules | The compound possesses physicochemical properties consistent with known oral drugs. mdpi.com |
Machine Learning Applications in Spectroscopic Data Analysis and Property Prediction
Machine learning (ML) has become a powerful tool in chemical research, capable of accelerating both the analysis of complex data and the prediction of molecular properties. arxiv.orgarxiv.org For a compound like this compound, ML can be applied in several impactful ways.
Machine Learning in Spectroscopic Data Analysis: Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Raman spectroscopy produce complex datasets that serve as molecular fingerprints. nih.govarxiv.org Manually analyzing these spectra can be time-consuming. Machine learning models, particularly neural networks and support vector machines, can be trained to automate this process. arxiv.orgondalys.fr
The general workflow involves:
Data Collection: A large dataset of spectra from known compounds is assembled. arxiv.org
Model Training: An ML model, such as a convolutional neural network (CNN), is trained on this dataset to learn the correlation between spectral features (e.g., peak positions, intensities) and chemical structures or properties. nih.govarxiv.org
Application: The trained model can then be used to rapidly classify new, unknown spectra, identify functional groups, or even quantify the components in a mixture with high accuracy. arxiv.org This can be particularly useful in quality control or high-throughput screening environments.
Machine Learning for Molecular Property Prediction: Beyond analyzing experimental data, ML is increasingly used to predict the biological and physicochemical properties of molecules before they are ever synthesized. sciengine.comgoogle.com This approach, often called QSAR, leverages the collective knowledge contained in large chemical databases.
The process for property prediction includes:
Molecular Representation: Molecules are converted into numerical formats that an ML model can understand. This is done by calculating molecular descriptors (e.g., physicochemical properties, topological indices) or by creating graph-based representations of the molecular structure. sciengine.com
Model Training: An ML model (e.g., graph neural network, random forest) is trained on a large dataset of molecules with known properties (e.g., binding affinity, toxicity, solubility). arxiv.orgmdpi.com
Prediction: Once trained, the model can predict the properties of a new molecule, such as this compound, based solely on its structure. google.com This allows for the virtual screening of vast chemical libraries to identify promising candidates for synthesis and testing, dramatically accelerating the discovery process. arxiv.org
Table 3: Applications of Machine Learning in the Study of Chemical Compounds
| Application Area | Machine Learning Technique | Objective | Potential Impact |
|---|---|---|---|
| Spectroscopic Analysis | Convolutional Neural Networks (CNNs) nih.govarxiv.org | Automated classification and interpretation of NMR, IR, or Raman spectra. | Accelerated structural elucidation and quality control. |
| Property Prediction | Graph Neural Networks (GNNs) sciengine.com | Predict biological activity (e.g., COX-2 inhibition) from molecular structure. | Prioritization of synthetic targets and reduction of experimental costs. |
| Property Prediction | Random Forest, Support Vector Machines (SVM) ondalys.frmdpi.com | Predict ADMET properties (e.g., toxicity, solubility). | Early-stage filtering of compounds with undesirable pharmacokinetic profiles. |
| Spectroscopic Analysis | Principal Component Analysis (PCA) arxiv.orgmdpi.com | Dimensionality reduction and pattern recognition in complex spectral data. | Identification of key spectral features that differentiate compounds. |
Investigation of Biological Activities and Underlying Molecular Mechanisms for N 4 Benzoylphenyl Propanamide Analogues
Anti-inflammatory Activity and Cyclooxygenase Inhibition Mechanisms
Derivatives of N-(4-benzoylphenyl)propanamide, particularly those structurally related to non-steroidal anti-inflammatory drugs (NSAIDs) like ketoprofen (B1673614), have been investigated for their anti-inflammatory effects. medipol.edu.trscientific-publications.net The primary mechanism underlying this activity is the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process. scientific-publications.netmdpi.com
The arachidonic acid (AA) cascade is a key metabolic pathway that produces inflammatory mediators known as eicosanoids, which include prostaglandins (B1171923), thromboxanes, and leukotrienes. nih.govcaymanchem.comallergolyon.fr The process is initiated when the enzyme phospholipase A2 (PLA2) releases arachidonic acid from cell membrane phospholipids (B1166683) in response to inflammatory stimuli. caymanchem.comallergolyon.frnih.gov Once released, free arachidonic acid is metabolized by two main enzymatic pathways: cyclooxygenase (COX) and lipoxygenase (LOX). nih.govcaymanchem.com
The COX pathway converts arachidonic acid into prostaglandins, which are significant contributors to the classic signs of inflammation, such as erythema, pain, and fever. scientific-publications.netnih.gov NSAIDs exert their therapeutic effects by inhibiting the COX enzymes, thereby blocking prostaglandin (B15479496) synthesis. scientific-publications.netnih.gov Analogues of this compound, by acting as COX inhibitors, directly modulate this cascade to reduce the inflammatory response. medipol.edu.trekb.eg Some derivatives have also been studied for their potential to inhibit lipoxygenase, which would provide a dual mechanism of action. scientific-publications.netmdpi.com
The cyclooxygenase enzyme exists in at least two major isoforms, COX-1 and COX-2. mdpi.com COX-1 is constitutively expressed in many tissues and is responsible for producing prostaglandins that regulate normal physiological processes, such as maintaining the integrity of the gastrointestinal lining. mdpi.com In contrast, the COX-2 isoform is typically present at low levels but is significantly upregulated at sites of inflammation by pathogenic stimuli. mdpi.comrsc.org
The therapeutic anti-inflammatory action of NSAIDs is primarily due to the inhibition of COX-2, while the common adverse side effects, such as gastric issues, are linked to the inhibition of COX-1. nih.gov This has driven research towards developing selective COX-2 inhibitors, which would offer anti-inflammatory benefits with a reduced risk of gastrointestinal toxicity. nih.govrsc.org Several N-(aryl)propanamide derivatives have been designed and synthesized with the goal of achieving greater selectivity for COX-2. mdpi.comrsc.org For example, molecular docking studies on ibuprofen (B1674241) derivatives have shown that specific structural modifications can enhance binding affinity to the COX-2 active site. ekb.eg The development of propanamide-sulfonamide conjugates has also yielded compounds with significant selectivity for COX-2 over COX-1, highlighting a promising strategy for creating safer anti-inflammatory agents. frontiersin.org
Modulation of Inflammatory Pathways (e.g., Arachidonic Acid Cascade)
Antihyperlipidemic Effects and Lipid Metabolism Modulation
A growing body of research has identified this compound analogues as potent antihyperlipidemic agents. Hyperlipidemia, characterized by elevated levels of lipids such as cholesterol and triglycerides in the blood, is a major risk factor for cardiovascular diseases like atherosclerosis. jst.go.jpsemanticscholar.org
Studies utilizing Triton WR-1339-induced hyperlipidemic rat models have consistently demonstrated the efficacy of this compound analogues in improving lipid profiles. jst.go.jpjapsonline.com These compounds have been shown to significantly decrease elevated serum levels of total cholesterol (TC), triglycerides (TG), and low-density lipoprotein (LDL) cholesterol. jst.go.jpjapsonline.comnih.gov Concurrently, they have been observed to increase the levels of high-density lipoprotein (HDL) cholesterol, which is beneficial for cardiovascular health. japsonline.comnih.gov
For instance, novel N-(4-benzoylphenyl) pyrrole-2-carboxamide derivatives showed a marked reduction in TG, TC, and LDL levels, along with an increase in HDL levels in treated rats. japsonline.com Similarly, a series of N-(benzoylphenyl)-2-furamide derivatives demonstrated significant reductions in plasma triglycerides and total cholesterol, while substantially increasing HDL cholesterol. nih.gov The data from various studies underscore the potential of these analogues in managing dyslipidemia.
Table 1: Antihyperlipidemic Activity of this compound Analogues in Triton WR-1339 Induced Rats
| Compound Analogue | Effect on Triglycerides (TG) | Effect on Total Cholesterol (TC) | Effect on LDL-Cholesterol | Effect on HDL-Cholesterol | Reference |
|---|---|---|---|---|---|
| N-(4-Benzoylphenyl)-4-bromo-1H-pyrrole-2-carboxamide (Compound 3) | Significant Decrease | Significant Decrease | 77% Decrease (p < 0.001) | 22% Increase (p < 0.001) | japsonline.com |
| 4-Amino-N-(4-benzoylphenyl)-1-methyl-1H-pyrrole-2-carboxamide (Compound 5) | Significant Decrease | Significant Decrease | 22% Decrease (p < 0.05) | 4.5% Increase (p < 0.05) | japsonline.com |
| 3-(1H-Benzo[d]imidazole-2-yl)-N-(4-benzoylphenyl)propanamide (Compound 7) | Significant Decrease | 6.6% Decrease (p < 0.05) | 35.95% Decrease (p < 0.09) | Significant Increase (p < 0.05) | jst.go.jp |
| N-(4-benzoylphenyl)-2-furamide derivative (Compound 3b) | Significant Decrease (p < 0.0001) | Significant Decrease (p < 0.0001) | Not Specified | Significant Increase (p < 0.0001) | nih.gov |
| N-(4-benzoylphenyl)-2-furamide derivative (Compound 3d) | Significant Decrease (p < 0.0001) | Significant Decrease (p < 0.0001) | Not Specified | Significant Increase (p < 0.0001) | nih.gov |
The mechanisms underlying the lipid-lowering effects of these compounds involve the modulation of genes that control lipid homeostasis. nih.gov Research into N-(3-Benzoylphenyl)-1H-indole-2-carboxamide, a related analogue, has provided insight at the molecular level. researchgate.net In hyperlipidemic rats, this compound was found to downregulate several genes that were overexpressed by the Triton WR-1339 treatment, including Apoc3 (Apolipoprotein C3) and Apob (Apolipoprotein B). researchgate.net ApoC-III is a known inhibitor of lipoprotein lipase (B570770), an enzyme crucial for breaking down triglycerides; therefore, reducing its expression can lead to lower triglyceride levels. scielo.br
Furthermore, the mechanism of action for some of these compounds may be similar to that of fibrates, a class of drugs that act as peroxisome proliferator-activated receptor-alpha (PPAR-α) agonists. scielo.br Activation of PPAR-α is known to lower hepatic production of ApoC-III, further supporting the observed triglyceride-lowering effects. scielo.br The regulation of sterol regulatory element-binding proteins (SREBPs), which are master transcription factors for genes involved in cholesterol and fatty acid synthesis, represents another potential pathway through which these analogues could exert their effects. nih.gov Studies on APOE4 mouse models have shown that alterations in genes controlling cholesterol synthesis and fatty acid metabolism, such as ELOVL5 and ELOVL7, are linked to lipid dysregulation. mdpi.com
Regulation of Serum Lipid Levels (e.g., Triglycerides, LDL, HDL)
Anticancer Potential: Mechanistic Perspectives
The anticancer potential of this compound analogues is an emerging area of investigation, with several mechanistic avenues being explored. A significant link is the inhibition of the COX-2 enzyme, which is not only involved in inflammation but also in carcinogenesis. mdpi.comnih.gov Elevated COX-2 expression has been observed in various types of tumors, where it promotes angiogenesis, inhibits apoptosis, and enhances tumor cell invasion. Therefore, selective COX-2 inhibitors are being investigated as potential agents for cancer therapy and prevention. nih.gov
Synthetic analogues of natural compounds, such as indole (B1671886) phytoalexins, have shown promise in cancer therapy. mdpi.com These analogues can be designed for enhanced potency and selectivity against cancer cells. mdpi.com Mechanistic studies on related heterocyclic compounds have revealed several ways they can combat cancer. For example, some indole derivatives exert their effects by modulating critical signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR and NF-κB pathways. mdpi.com
Other research has focused on imidazole-based derivatives as inhibitors of the epidermal growth factor receptor (EGFR), a key target in cancer therapy. rsc.org Inhibition of EGFR by these compounds was shown to halt the cell cycle and induce an increase in reactive oxygen species (ROS) in cancer cells, leading to cell death. rsc.org The ability of certain compounds to induce apoptosis (programmed cell death) is a cornerstone of their anticancer activity. mdpi.comxiahepublishing.com By activating caspase-dependent apoptotic pathways, these molecules can effectively eliminate malignant cells. xiahepublishing.com
Induction of Apoptosis Pathways
The induction of apoptosis, or programmed cell death, is a key mechanism through which anticancer agents eliminate malignant cells. Analogues of this compound have been shown to trigger this process through multiple molecular pathways.
Studies on N-substituted benzamides and benzophenone (B1666685) analogues reveal that these compounds can initiate the intrinsic apoptosis pathway. nih.govnih.gov A critical event in this pathway is the release of cytochrome c from the mitochondria into the cytosol. nih.gov This release subsequently activates a cascade of cysteine-aspartic proteases, known as caspases. Specifically, the activation of caspase-9 has been observed following treatment with these compounds. nih.gov The process is further amplified by the activation of executioner caspases like caspase-3, leading to the cleavage of essential cellular proteins, such as poly ADP ribose polymerase (PARP), which ultimately results in the dismantling of the cell. oncotarget.com
The B-cell lymphoma 2 (Bcl-2) family of proteins, which are crucial regulators of mitochondrial integrity, are also implicated. Overexpression of the anti-apoptotic protein Bcl-2 has been shown to inhibit apoptosis induced by declopramide, a related N-substituted benzamide, suggesting that the pro-apoptotic members of this family (like Bax) are involved in the mechanism. nih.govplos.org Furthermore, some analogues have been found to induce apoptosis through mitochondrial pathways, which is a hallmark of many cytotoxic agents. plos.org The disruption of the mitochondrial membrane potential is a key step in this process. plos.org
Interestingly, the induction of apoptosis by some of these compounds appears to be independent of the p53 tumor suppressor protein, as the effects were observed in p53-deficient cell lines. nih.gov In some cases, apoptosis is preceded by a cell cycle block, notably at the G2/M phase. nih.gov
Interactive Table: Mechanisms of Apoptosis Induction by this compound Analogues
| Mechanism | Key Molecular Events | Affected Proteins/Pathways | Supporting Findings |
|---|---|---|---|
| Intrinsic Pathway Activation | Release of Cytochrome c from mitochondria | Cytochrome c, Caspase-9, Caspase-3, PARP | Observed in cells treated with N-substituted benzamides. nih.govoncotarget.com |
| Mitochondrial Disruption | Loss of mitochondrial membrane potential | Bcl-2 family proteins (Bcl-2, Bax) | Overexpression of Bcl-2 inhibits apoptosis. nih.govplos.org |
| Cell Cycle Arrest | Blockage of cell cycle progression at G2/M phase | Cell cycle regulatory proteins | Occurs prior to the onset of apoptosis. nih.gov |
| p53-Independence | Apoptosis occurs in p53-deficient cells | p53 pathway | Demonstrates a broader potential for activity across different tumor types. nih.gov |
Mechanisms of Angiogenesis Inhibition
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process for tumor growth and metastasis. nih.gov The inhibition of angiogenesis is a valuable strategy in cancer therapy. Benzophenone analogues have demonstrated anti-angiogenic properties. nih.gov
One of the primary mechanisms involves the inhibition of vascular endothelial growth factor (VEGF), a potent signaling protein that stimulates angiogenesis. nih.gov Tumor cells frequently secrete VEGF to promote the formation of a blood supply. nih.gov Analogues of this compound may interfere with this process, leading to reduced neovessel formation in tumors. nih.gov
The inhibitory effects have also been observed in cellular models, such as the inhibition of human umbilical vein endothelial cell (HUVEC) tube formation. nih.gov This assay mimics the formation of capillary-like structures and is a standard in vitro model for angiogenesis. Certain substituted analogues have been shown to completely block this process at micromolar concentrations. nih.gov In vivo studies using chick chorioallantoic membrane (CAM) assays have further confirmed that these compounds can inhibit the formation of new blood vessels. nih.gov
Disruption of Cell Proliferation Signal Transduction
Cancer is characterized by uncontrolled cell proliferation, which is driven by complex signal transduction networks. Analogues of this compound can interfere with these pathways.
A key network involved in cell proliferation is the mitogen-activated protein kinase (MAPK) pathway, which includes cascades like ERK, JNK, and p38. mdpi.com This pathway transduces signals from a variety of external stimuli to the cell nucleus, regulating gene expression related to proliferation, differentiation, and survival. mdpi.com High levels of activity in the p42/44 MAPK (ERK1/2) cascade, for instance, are known to trigger cell proliferation. mdpi.com Propanamide derivatives have been noted for their potential to affect signal transducers within these pathways. justia.com
Another relevant pathway involves prostaglandin E2 (PGE2) and its receptors, such as the EP4 receptor. Elevated levels of PGE2 can stimulate cell proliferation in certain cancers by activating the EP4 receptor, which in turn leads to the phosphorylation of ERK1/2. nih.gov Antagonizing this receptor has been shown to block these pro-proliferative signals. nih.gov While not directly demonstrated for this compound itself, its analogues could potentially act on such G-protein-coupled receptors or downstream effectors to halt the proliferation signals.
The PI3K/Akt/mTOR pathway is another critical signaling network that controls cell survival and proliferation. Some bioactive analogues of complex natural products have been shown to induce cell death by inhibiting this pathway. plos.org The disruption of these interconnected signaling cascades represents a primary mechanism by which this compound analogues may exert their anti-proliferative effects.
Antimicrobial Activities and Mechanisms
In addition to anticancer properties, various analogues of this compound have demonstrated significant antimicrobial activity against a spectrum of pathogens.
Research has shown that related compounds possess broad-spectrum antibacterial properties. Some derivatives have been found to be particularly effective against Gram-positive bacteria. The mechanisms underlying this activity are varied. One proposed mechanism is the inhibition of bacterial cell wall synthesis, which disrupts the integrity of the bacterial envelope and leads to cell death.
Other studies on related antimicrobial peptides and small molecules have shown that they can function by permeating the bacterial outer and cytoplasmic membranes. mdpi.com This disruption of membrane integrity leads to leakage of cellular contents and a loss of the electrochemical gradients necessary for survival. mdpi.com
Furthermore, a series of synthesized 4-acylaminobenzenethiosulfoacid S-esters, which share the acylamino-benzene core structure, have been screened for activity against a wide range of Gram-positive and Gram-negative bacteria, as well as fungi. nih.gov These screenings identified compounds with potent bactericidal and fungicidal activity at nanomolar concentrations against pathogenic strains like Staphylococcus aureus, Escherichia coli, and Candida albicans. nih.gov
Interactive Table: Antimicrobial Activity Spectrum of Related Analogues
| Pathogen Type | Example Species | Observed Activity | Reference |
|---|---|---|---|
| Gram-positive Bacteria | Staphylococcus aureus, Bacillus subtilis | Potent inhibition and bactericidal effects. nih.gov | nih.gov |
| Gram-negative Bacteria | Escherichia coli, Pseudomonas aeruginosa | Broad-spectrum activity observed. nih.gov | nih.gov |
| Fungi | Candida albicans, Aspergillus niger | Potent fungicidal effects. nih.gov | nih.gov |
| Mycobacteria | Mycobacterium sp. | Activity demonstrated in broad screenings. nih.gov | nih.gov |
Role as Research Tools and Intermediates in Chemical Biology
Beyond their direct biological activities, compounds structurally related to this compound serve as valuable tools and intermediates in chemical biology and synthetic chemistry.
The benzophenone moiety is a well-known photoactivatable group, which makes these compounds potential photoactivated prodrugs or chemical probes. This property allows for spatial and temporal control over their activity, which is a powerful feature in chemical biology research.
In the field of peptide synthesis, tri(4-benzoylphenyl) phosphate (B84403) (TBP) derivatives have been developed as novel, small-molecule supports for resin-free peptide synthesis. rsc.org These supports facilitate a process that combines the advantages of both liquid-phase and solid-phase peptide synthesis. rsc.org The intermediates and final peptide products can be easily separated by precipitation, avoiding time-consuming chromatographic purification. rsc.org This makes the synthesis process more efficient, scalable, and environmentally friendly, with significant applications in creating peptide-based biomaterials and drugs. rsc.org
Small-molecule modulators are essential tools for dissecting complex biological pathways, such as auxin signaling in plants or protein-protein interactions in human cells. oncotarget.comnih.gov By designing and synthesizing analogues of a core structure like this compound, researchers can create chemical probes to study specific biological targets and processes. nih.gov For example, synthetic compounds are used to inhibit or activate specific proteins in a signaling cascade, allowing for the elucidation of their function. oncotarget.com
Structure Activity Relationship Sar Studies and Molecular Design Principles for N 4 Benzoylphenyl Propanamide Derivatives
Impact of Benzophenone (B1666685) Moiety Modifications on Biological Efficacy
The benzophenone moiety is a critical component of the N-(4-benzoylphenyl)propanamide scaffold, and its modification has been shown to significantly influence biological efficacy. The ketone group within this moiety, for instance, can participate in hydrogen bonding or be a site for photochemical reactions.
Studies on a series of nitrogen-containing benzophenone analogues have demonstrated their potential as inhibitors of pro-inflammatory cytokines like TNF-alpha and IL-6. nih.gov The specific substitution pattern on the benzophenone rings plays a pivotal role in determining the inhibitory activity and toxicity of these compounds. For example, in the context of Gli1-mediated transcription inhibitors, substitutions on the benzene (B151609) ring of the benzophenone tail part showed limited tolerance for change. nih.gov While a 4-chloro substitution resulted in slightly lower activity, a catechol group enhanced activity compared to a phenol (B47542) substituent. nih.gov However, methylation of the catechol reduced activity. nih.gov Other modifications, such as dichloro, amino, or trifluoromethyl groups, or saturation of the benzene ring to a cyclohexyl ring, led to a substantial decrease in activity. nih.gov
The position of the benzoyl group on the phenyl ring is also crucial. For instance, derivatives of (S)-ketoprofen, which possesses a 3-benzoylphenyl group, have been synthesized and evaluated for their anti-inflammatory and analgesic properties. medipol.edu.tr Furthermore, quantitative structure-activity relationship (QSAR) studies on benzophenone derivatives as inhibitors of Plasmodium falciparum protein farnesyltransferase have highlighted the importance of descriptors such as logP, polarizability, and specific molecular field characteristics in determining their antimalarial activity. These findings underscore the sensitivity of the biological activity to the electronic and steric properties of the benzophenone core.
Interactive Table: Impact of Benzophenone Moiety Modifications
| Compound/Modification | Key Finding | Reference |
|---|---|---|
| 4-chloro analogue | Slightly lower activity than the phenol analog. nih.gov | nih.gov |
| Catechol analogue | Higher activity than the phenol analog. nih.gov | nih.gov |
| Methylated catechol | Reduced activity by about half compared to catechol. nih.gov | nih.gov |
| Dichloro, amino, trifluoromethyl, or cyclohexyl substitutions | Substantially decreased activity. nih.gov | nih.gov |
| Nitrogen-containing benzophenone analogues | Showed promising activity against IL-6 and moderate to excellent inhibition of TNF-alpha. nih.gov | nih.gov |
Role of Propanamide Chain Substitutions in Modulating Activity
The propanamide chain serves as a linker and its substitutions are critical in modulating the biological activity of this compound derivatives. The length, rigidity, and substitution pattern of this chain can influence the compound's interaction with its biological target.
Modifications to the propanamide backbone, such as the introduction of branching, can improve target selectivity. For instance, bulky substituents like a 2-methyl group have been shown to enhance selectivity by minimizing off-target interactions with cytochrome P450 isoforms. The replacement of the amide oxygen with sulfur to form α-thioamides alters the electronic properties, increasing nucleophilicity and resistance to hydrolysis.
In the context of designing stable derivatives of (S)-ketoprofen and (S)-ibuprofen, the carboxylic acid group was reacted with substituted ethylamine (B1201723) derivatives to form N-[2-(aryl/heteroaryl substituted)ethyl]propanamide derivatives. medipol.edu.tr These modifications were aimed at improving the gastrointestinal safety profile. medipol.edu.tr For example, the derivative (S)-2-(4-isobutylphenyl)-N-[2-(pyrrolidin-1-yl)ethyl]propanamide demonstrated high anti-inflammatory activity with no gastric lesions. medipol.edu.tr
Influence of Aromatic and Heterocyclic Ring Incorporations on Pharmacological Profiles
The incorporation of various aromatic and heterocyclic rings into the this compound scaffold has been a key strategy to diversify and enhance the pharmacological profiles of these compounds. These rings can introduce new binding interactions, alter solubility and metabolic stability, and target different biological pathways. ijsrtjournal.comnih.gov
For instance, the synthesis of N-[2-(aryl/heteroaryl substituted)ethyl]propanamide derivatives of ketoprofen (B1673614) and ibuprofen (B1674241) has been explored to develop potential anti-inflammatory and analgesic agents with improved safety profiles. medipol.edu.tr The introduction of rings like piperidine, morpholine (B109124), and pyrrolidine (B122466) on the ethylamine portion of the propanamide side chain led to compounds with varying degrees of anti-inflammatory activity. medipol.edu.tr Specifically, the morpholine and piperidine-containing derivatives of ketoprofen showed notable anti-inflammatory effects. medipol.edu.tr
The replacement of the benzophenone moiety with other heterocyclic systems has also been investigated. Pyrazole derivatives, for example, are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer effects. nih.gov Similarly, the indole (B1671886) nucleus is another privileged structure in medicinal chemistry, and its incorporation can lead to compounds with diverse biological activities. nih.govderpharmachemica.com The fusion of a benzene ring with a pyrrole (B145914) ring in indole results in an aromatic heterocyclic compound with unique electronic properties that can be exploited in drug design. derpharmachemica.com
Furthermore, the introduction of a benzothiazole (B30560) ring has been explored in the design of non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.com The combination of different pharmacophores, such as the incorporation of a 4-thiazolidinone (B1220212) moiety into ketoprofen, can lead to hybrid molecules with maintained or enhanced biological profiles. researchgate.net
Interactive Table: Influence of Aromatic and Heterocyclic Ring Incorporations
| Incorporated Ring | Resulting Compound Type | Observed/Potential Pharmacological Profile | Reference |
|---|---|---|---|
| Piperidine | N-[2-(piperidin-1-yl)ethyl]propanamide derivative of ketoprofen | Anti-inflammatory activity medipol.edu.tr | medipol.edu.tr |
| Morpholine | N-[2-(morpholin-4-yl)ethyl]propanamide derivative of ketoprofen | Anti-inflammatory activity medipol.edu.tr | medipol.edu.tr |
| Pyrrolidine | (S)-2-(4-isobutylphenyl)-N-[2-(pyrrolidin-1-yl)ethyl]propanamide | High anti-inflammatory activity with no gastric lesions medipol.edu.tr | medipol.edu.tr |
| Pyrazole | Pyrazole derivatives | Anti-inflammatory, analgesic, anticancer activities nih.gov | nih.gov |
| Indole | Amide conjugates of ketoprofen and indole | Inhibitors of Gli1-mediated transcription nih.gov | nih.gov |
| Benzothiazole | N-(benzo[d]thiazol-2-yl)-2-(4-isobutylphenyl)propanamide | Potential NSAID candidate mdpi.com | mdpi.com |
Stereochemical Considerations in Activity Profiles
Stereochemistry plays a pivotal role in the biological activity of this compound derivatives, as the three-dimensional arrangement of atoms can significantly affect drug-receptor interactions. mdpi.com The presence of a chiral center in the propanamide moiety, typically at the α-carbon, means that these compounds can exist as enantiomers, which may exhibit different pharmacological and toxicological profiles.
It has been observed that the S-configuration at the chiral center of the propanamide is often critical for activity. For example, racemic mixtures of certain glioma cell inhibitors showed 50% lower inhibitory potency compared to their enantiopure (S)-forms. This highlights the stereospecificity of the biological target. The synthesis of optically pure enantiomers is therefore a key consideration in the development of these compounds. researchgate.netresearchgate.net
Asymmetric synthesis using chiral auxiliaries or catalysts is a common strategy to obtain enantiomerically pure compounds. mdpi.com For instance, chiral Ni(II) complexes of Schiff bases have been used for the asymmetric synthesis of tailor-made amino acids, which can be precursors to chiral propanamide derivatives. mdpi.com The absolute configuration of the final products is often confirmed using techniques like X-ray crystallography.
Prodrug Design Strategies based on this compound Scaffolds for Enhanced Pharmacological Profiles
The prodrug approach is a valuable strategy for improving the pharmaceutical and pharmacokinetic properties of drugs, such as solubility, stability, and bioavailability. jiwaji.edumdpi.comacs.org This involves chemically modifying a drug into an inactive or less active form that is converted to the active parent drug in the body. mdpi.com this compound scaffolds can serve as a basis for designing prodrugs to enhance their therapeutic potential.
One common prodrug strategy is the formation of ester or amide derivatives of a parent drug containing a carboxylic acid or amine group. medipol.edu.tr For example, amide derivatives of non-steroidal anti-inflammatory drugs (NSAIDs) like ketoprofen and ibuprofen have been synthesized to improve their gastrointestinal safety profile. medipol.edu.trekb.eg The rationale is that masking the free carboxylic acid group reduces direct irritation of the gastric mucosa. ekb.eg These amide prodrugs are designed to be stable in the acidic environment of the stomach and then hydrolyzed by enzymes in the intestine or plasma to release the active drug. medipol.edu.tr
The design of prodrugs can also aim to enhance permeability across biological membranes. mdpi.commdpi.com By modifying the lipophilicity of the parent compound, its ability to partition into and diffuse across lipid bilayers can be improved. mdpi.com For instance, attaching lipophilic moieties can increase passive permeability. mdpi.com Conversely, attaching hydrophilic functionalities like polyethylene (B3416737) glycol (PEG) can enhance aqueous solubility. mdpi.com The choice of the promoiety is crucial and can be tailored to achieve the desired physicochemical properties and release kinetics. jetir.org
Future Directions and Advanced Research Perspectives for N 4 Benzoylphenyl Propanamide
Exploration of Novel Biological Targets and Therapeutic Applications
The benzophenone (B1666685) scaffold is a well-established pharmacophore present in numerous biologically active molecules with antitumor, anti-inflammatory, and antidiabetic properties. nih.gov Derivatives of benzophenone are actively being investigated for a range of therapeutic applications, including as anti-cancer agents that target angiogenesis and apoptosis, and as potential treatments for Alzheimer's disease by inhibiting enzymes like acetylcholinesterase. nih.govnih.gov
Given this context, N-(4-benzoylphenyl)propanamide and its analogs are promising candidates for screening against a variety of biological targets. Future research should focus on exploring its potential as a modulator of cellular pathways implicated in various diseases. For instance, related N-aryl propanamides have been identified as cellular potassium channel openers, suggesting utility in conditions like hypertension and asthma. google.com Computational and in-vitro screening approaches can be employed to identify novel protein interactions and elucidate mechanisms of action.
A patent has described related compounds, such as N-(4-benzoylphenyl)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide, as cellular potassium channel openers useful for treating conditions like urinary incontinence. google.com This suggests that the core this compound structure could serve as a foundational template for developing new modulators of ion channels or other critical cellular proteins. Systematic investigation into its effects on various cell lines, including cancer cells (e.g., A549, HeLa, MCF-7) and neuronal cells, could uncover new therapeutic avenues. nih.gov
| Potential Therapeutic Area | Potential Biological Target Class | Rationale / Supporting Evidence |
| Oncology | Kinases, Angiogenesis-related proteins (e.g., VEGF) | Benzophenone analogs show anti-tumor and anti-angiogenic properties. nih.gov |
| Neurodegenerative Diseases | Acetylcholinesterase (AChE), Presenilin-1 (PSEN-1) | Benzophenone derivatives are known AChE inhibitors; a key target in Alzheimer's. nih.gov |
| Metabolic Disorders | Peroxisome proliferator-activated receptors (PPARs) | Structurally similar N-(2-benzoylphenyl)-L-tyrosine derivatives are potent PPARγ agonists. |
| Channelopathies | Potassium Channels | Related N-aryl propanamides are patented as potassium channel openers. google.com |
Integration of Advanced Artificial Intelligence and Machine Learning in Compound Design
For this compound, AI and ML can be leveraged in several ways:
Virtual Screening and Target Identification: AI models can screen vast virtual libraries of derivatives against known protein structures to predict binding affinities and identify the most promising candidates for synthesis and testing. mdpi.com This can help prioritize research efforts and uncover unexpected biological targets. alacrita.com
De Novo Design: Generative AI models can design entirely new molecules based on the this compound scaffold, optimized for desired properties like enhanced efficacy or improved metabolic stability. mdpi.comalacrita.com
Property Prediction: ML algorithms can be trained on existing data for related benzophenone and amide compounds to build quantitative structure-activity relationship (QSAR) models. These models can then predict the properties of novel, unsynthesized analogs of this compound, reducing the need for extensive experimental work. mdpi.com
Development of Sustainable Synthetic Methodologies
The chemical synthesis of amides is a cornerstone of pharmaceutical and materials chemistry. scispace.com However, traditional methods often rely on stoichiometric coupling reagents that generate significant chemical waste, presenting environmental concerns. scispace.comsioc-journal.cn The future of synthesizing this compound and its derivatives lies in the adoption of green and sustainable chemistry principles.
Key areas for development include:
Catalytic Amidation: Replacing wasteful stoichiometric reagents with catalytic methods is a primary goal. This includes direct amidation of carboxylic acids and amines catalyzed by agents like boronic acids or silica (B1680970).
Biocatalysis: The use of enzymes, such as lipase (B570770) B from Candida antarctica (CALB), offers a highly efficient and environmentally benign route to amide bond formation. nih.gov These enzymatic methods can operate in green solvents like cyclopentyl methyl ether and often yield highly pure products without the need for intensive purification. nih.gov A patent already describes an enzymatic process for the stereoselective preparation of a related therapeutic amide, underscoring the industrial viability of this approach. google.com
Photochemical Synthesis: The benzophenone moiety itself is photoactive. Research into the photoreduction of benzophenones using sunlight as a renewable energy source points toward novel, green synthetic pathways. hilarispublisher.comegrassbcollege.ac.in This could potentially be adapted for steps in the synthesis of this compound.
| Synthesis Approach | Traditional Method | Green Alternative | Key Advantages of Green Alternative |
| Amide Bond Formation | Use of stoichiometric coupling reagents (e.g., DCC, HATU). scispace.com | Catalytic direct amidation (e.g., boronic acid catalyst) or enzymatic synthesis (e.g., Lipase). nih.gov | Reduced waste, milder reaction conditions, higher atom economy, improved safety. sioc-journal.cnnih.gov |
| Solvent Choice | Use of conventional, often hazardous, organic solvents. | Use of green solvents (e.g., water, ethanol (B145695), cyclopentyl methyl ether). nih.govhilarispublisher.com | Reduced environmental impact, lower toxicity, often derived from renewable resources. |
| Energy Source | Conventional heating (e.g., oil baths). | Solar energy for photochemical steps. egrassbcollege.ac.in | Use of a renewable and inexhaustible energy source, mild reaction conditions. hilarispublisher.com |
Interdisciplinary Research in Chemical Biology and Material Science
The unique structural features of this compound, particularly the photo-reactive benzophenone group, open up exciting possibilities at the intersection of chemistry, biology, and material science.
Chemical Biology: The benzophenone moiety is a widely used photoaffinity labeling (PAL) group. mdpi.com Upon irradiation with UV light, it can form covalent bonds with nearby molecules, making it an invaluable tool for identifying protein-ligand interactions. mdpi.combeilstein-journals.org Future research could involve synthesizing derivatives of this compound that incorporate a reporter tag (like an alkyne for click chemistry). beilstein-journals.org These "photoprobes" could be used to:
Identify the direct molecular targets of any observed biological activity.
Map protein-protein interaction networks within cells. mdpi.com
Stabilize and study transient biological complexes.
Material Science: Benzophenone and its derivatives are employed as photoinitiators in polymerization reactions and for surface modification. egrassbcollege.ac.inresearchgate.net The benzophenone group can be used to crosslink polymers, forming hydrogels or modifying surfaces. acs.orgresearchgate.net This suggests that this compound could be explored as a functional monomer or additive for creating novel materials. Potential applications include:
Smart Materials: Developing light-responsive polymers or hydrogels where the compound acts as a crosslinker. acs.org
Photonics: Creating materials for optical applications, such as diffraction gratings, where the benzophenone moiety facilitates photochemical patterning. utwente.nl
OLEDs: Benzophenone derivatives are being designed as emitters for organic light-emitting diodes (OLEDs), suggesting a potential role in advanced electronic materials. nih.gov
By exploring these advanced research avenues, the scientific community can unlock the full potential of this compound, transforming it from a simple chemical compound into a versatile tool for therapeutic innovation and material engineering.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(4-benzoylphenyl)propanamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, including amide bond formation between 4-benzoylphenylamine and propanoic acid derivatives. Key steps include:
- Coupling Reagents : Use carbodiimides (e.g., EDC/HOBt) for activating the carboxylic acid moiety .
- Solvent Selection : Polar aprotic solvents like DMF or DCM improve reaction efficiency .
- Purification : Flash chromatography (e.g., n-hexane/EtOAc gradients) ensures high purity (>95%) .
Q. How can researchers structurally characterize this compound to confirm its identity?
- Analytical Workflow :
- Spectroscopy : H-NMR (aromatic protons at δ 7.1–7.8 ppm, amide NH at δ 8.6–9.0 ppm) and C-NMR (carbonyl signals at ~170 ppm) .
- Mass Spectrometry : ESI-MS to confirm molecular ion peaks (e.g., [M+H] at m/z 301.31 for CHNOF derivatives) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., torsion angles of 177.57° in similar amides) .
Q. What in vitro models are suitable for preliminary biological evaluation of this compound?
- Experimental Design :
- Enzyme Assays : Test inhibition of lipid-modifying enzymes (e.g., HMG-CoA reductase) using spectrophotometric methods .
- Cell-Based Models : Use hyperlipidemic rat hepatocytes or Triton WR-1339-induced models to assess lipid-lowering effects .
- Dose-Response Curves : Establish IC values for activity comparisons (e.g., 10–100 µM ranges) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported lipid-lowering efficacy of this compound derivatives?
- Critical Analysis Framework :
- Standardize Assays : Compare results under identical conditions (e.g., Triton WR-1339 dose, rat strain) to minimize variability .
- Metabolic Profiling : Use LC-MS to identify active metabolites that may contribute to discrepancies .
- Receptor Binding Studies : Screen for off-target interactions (e.g., PPAR-α/γ) using radioligand displacement assays .
Q. What strategies improve the aqueous solubility of this compound without compromising bioactivity?
- Structure-Property Optimization :
- Pro-drug Design : Introduce phosphate or sulfonate groups at the benzoyl moiety to enhance solubility .
- Co-solvent Systems : Test DMSO/PEG-400 mixtures (≤10% v/v) to maintain compound stability .
- LogP Reduction : Replace hydrophobic substituents (e.g., methyl groups) with polar groups (e.g., hydroxyl) while monitoring SAR .
Q. How can metabolic stability be enhanced for in vivo applications of this compound?
- Metabolic Engineering :
- Cytochrome P450 Inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) to reduce first-pass metabolism .
- Structural Modifications : Fluorinate the propanamide chain (e.g., 3-fluoro substitution) to block oxidative degradation .
- Pharmacokinetic Profiling : Conduct AUC and C studies in rodents to identify optimal dosing regimens .
Data Contradiction and Reproducibility
Q. Why do discrepancies arise in reported IC values for enzyme inhibition, and how can they be mitigated?
- Root Cause Analysis :
- Enzyme Source Variability : Use recombinant enzymes (e.g., human vs. rat HMG-CoA reductase) to standardize assays .
- Buffer Conditions : Control pH (7.4 ± 0.2) and ionic strength to ensure consistent activity measurements .
- Data Normalization : Express activity relative to positive controls (e.g., gemfibrozil for HDL modulation) .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
